molecular formula C6H12S B12756548 Thiophene, tetrahydro-2,5-dimethyl-, trans- CAS No. 204520-65-0

Thiophene, tetrahydro-2,5-dimethyl-, trans-

Cat. No.: B12756548
CAS No.: 204520-65-0
M. Wt: 116.23 g/mol
InChI Key: IBKCTZVPGMUZGZ-PHDIDXHHSA-N
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Description

Thiophene, tetrahydro-2,5-dimethyl-, trans- is an organic compound with the molecular formula C6H12S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-2,5-dimethyl-, trans- can be achieved through several methods. One common approach involves the hydrogenation of 2,5-dimethylthiophene under specific conditions to obtain the trans-isomer. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of thiophene, tetrahydro-2,5-dimethyl-, trans- may involve large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the trans-isomer. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-2,5-dimethyl-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene, tetrahydro-2,5-dimethyl-, trans- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-2,5-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, tetrahydro-2,5-dimethyl-, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

204520-65-0

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2R,5R)-2,5-dimethylthiolane

InChI

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

IBKCTZVPGMUZGZ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](S1)C

Canonical SMILES

CC1CCC(S1)C

Origin of Product

United States

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